molecular formula C9H9F3O2 B1454167 3-Methoxy-4-(trifluoromethyl)benzyl alcohol CAS No. 276861-64-4

3-Methoxy-4-(trifluoromethyl)benzyl alcohol

Cat. No. B1454167
M. Wt: 206.16 g/mol
InChI Key: KGRHSPHJFOSYLA-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 276861-64-4 . It has a molecular weight of 206.16 and its IUPAC name is [3-methoxy-4-(trifluoromethyl)phenyl]methanol . It is typically stored at ambient temperature and has a physical form of liquid .


Molecular Structure Analysis

The InChI code for “3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is 1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is a liquid at room temperature . It has a molecular weight of 206.16 .

Scientific Research Applications

Functionalization of Benzene Derivatives

The research by Dmowski and Piasecka-Maciejewska (1998) explores the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, resulting in various derivatives including benzyl alcohol. This study highlights the potential of using 3-Methoxy-4-(trifluoromethyl)benzyl alcohol in the synthesis of complex benzene derivatives, demonstrating its versatility in organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).

Photocatalytic Oxidation in Titanium Dioxide

Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-(trifluoromethyl)benzyl alcohol, on a titanium dioxide (TiO2) photocatalyst. Their study shows that 3-Methoxy-4-(trifluoromethyl)benzyl alcohol could be efficiently oxidized into corresponding aldehydes, revealing its potential in photocatalytic applications (Higashimoto et al., 2009).

Synthesis of Trifluoromethylated Compounds

Radix-Large, Kucharski, and Langlois (2004) demonstrated the conversion of α-(trifluoromethyl)allyl alcohols to various derivatives including benzyl ethers. This research implies the utility of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol in synthesizing trifluoromethylated aromatic compounds, which are significant in pharmaceutical and agrochemical industries (Radix-Large et al., 2004).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

“4-(Trifluoromethyl)benzyl alcohol”, a related compound, is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum . It is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . Similar applications could potentially be explored for “3-Methoxy-4-(trifluoromethyl)benzyl alcohol”.

properties

IUPAC Name

[3-methoxy-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRHSPHJFOSYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259562
Record name 3-Methoxy-4-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(trifluoromethyl)benzyl alcohol

CAS RN

276861-64-4
Record name 3-Methoxy-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=276861-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (4.53 g) was added by small portions to an ice-cooled solution of 3-methoxy-4-(trifluoromethyl)benzoic acid (23.3 g) in tetrahydrofuran (400 ml) under nitrogen atmosphere, and the mixture was stirred at room temperature for 2 hours. After being cooled with ice, 2N sodium hydroxide (2 ml) was added to the mixture under nitrogen atmosphere. The resulting precipitates were filtered off and washed with tetrahydrofuran, and the filtrate and washings were combined and evaporated under reduced pressure to give a crude oil. The oil was purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (40:1) to give 3-methoxy-4-(trifluoromethyl)benzyl alcohol (20 g) as a colorless oil.
Quantity
4.53 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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